N-methyl-3,3-diphenylpropylamine hydrochloride (CAS 29768-15-8) is a highly purified, pre-methylated secondary amine salt that serves as an essential structural precursor in pharmaceutical manufacturing [1]. It is most prominently utilized in the synthesis of lercanidipine, a third-generation dihydropyridine calcium channel blocker, where it forms the bulky, lipophilic side chain responsible for the drug's prolonged duration of action and vascular selectivity [2]. By providing the exact methylation state and carbon framework required for the target API, this hydrochloride salt allows manufacturers to bypass complex downstream selective alkylation steps. Its crystalline nature ensures high batch-to-batch consistency, precise stoichiometric handling, and excellent stability, making it a cornerstone material for commercial-scale cardiovascular drug synthesis [1].
Lercanidipine penultimate building block – direct incorporation without protection or deprotection
Synthetic workflow contextHydrochloride salt form for improved crystallinity and stoichiometric control versus free base
Format selection contextCertified impurity reference standard (Lercanidipine Impurity 5) for ANDA analytical requirements
Reference standard use contextSubstituting N-methyl-3,3-diphenylpropylamine hydrochloride with its free base (CAS 28075-29-8) or the unmethylated primary amine (3,3-diphenylpropylamine) introduces severe process inefficiencies and regulatory risks [1]. The free base is an oil that is susceptible to atmospheric oxidation and carbon dioxide absorption, leading to titer degradation, variable stoichiometry, and the formation of carbamate impurities during storage [2]. Attempting to use the unmethylated primary amine requires a downstream mono-methylation step after coupling, a process notoriously prone to over-alkylation (yielding quaternary ammonium salts) and under-reaction, which drastically reduces overall API yield [1]. Furthermore, because lercanidipine API specifications strictly limit related substances, the superior impurity clearance achieved through the crystallization of the hydrochloride salt cannot be replicated by the free base, making the salt form non-negotiable for cGMP procurement [2].
Requires a low-yielding monodemethylation step (reported ~30% yield) that may introduce over-alkylated byproducts and reduce overall route efficiency.
Needs an additional methylation with risk of over-alkylation; the N-methyl substructure critical for lercanidipine scaffold cannot be guaranteed without purification burden.
Lacks the crystallinity and handling consistency of the hydrochloride salt; precise stoichiometric control in the final condensation step may be harder to achieve.
The hydrochloride salt provides critical advantages in handling and storage stability compared to the free base form. While the free amine is an oil that absorbs atmospheric moisture and CO2, resulting in titer loss, the hydrochloride salt is a stable crystalline solid [1]. In standard stability assays, the HCl salt maintains >99.5% assay over 12 months under ambient conditions, whereas the free base exhibits a 2-4% drop in active titer due to degradation and carbamate formation over the same period [1]. This stability ensures that exact molar equivalents can be weighed and added during the critical coupling step in lercanidipine synthesis.
| Evidence Dimension | Assay retention over 12 months (ambient conditions) |
| Target Compound Data | >99.5% assay retention (crystalline solid) |
| Comparator Or Baseline | N-methyl-3,3-diphenylpropylamine free base (CAS 28075-29-8) |
| Quantified Difference | 2-4% higher titer retention; elimination of carbamate formation |
| Conditions | 12 months, 25°C/60% RH |
Ensures precise stoichiometric addition during API synthesis, preventing yield-killing reagent imbalances and batch failures.
Utilizing the pre-methylated secondary amine salt directly in the coupling reaction is highly advantageous compared to using the primary amine and attempting downstream methylation [1]. Direct coupling of N-methyl-3,3-diphenylpropylamine hydrochloride with the corresponding chloroalkyl or epoxide intermediate routinely achieves >85% yield of the target tertiary amine framework [1]. In contrast, coupling the primary amine followed by selective mono-methylation typically yields <50% of the desired product due to competitive over-alkylation forming quaternary ammonium salts.
| Evidence Dimension | Yield of the target tertiary amine API intermediate |
| Target Compound Data | >85% yield (direct coupling of secondary amine) |
| Comparator Or Baseline | 3,3-Diphenylpropylamine (primary amine) + downstream methylation |
| Quantified Difference | >35% absolute increase in intermediate yield |
| Conditions | Standard nucleophilic substitution / coupling conditions |
Procuring the pre-methylated building block eliminates a problematic synthetic step, significantly reducing API manufacturing costs and impurity profiling burdens.
The isolation of N-methyl-3,3-diphenylpropylamine as a hydrochloride salt allows for rigorous purification via crystallization, which is critical for meeting stringent API regulatory standards [1]. Crystallization of the HCl salt effectively reduces desmethyl and structurally related impurities to <0.1% [1]. Conversely, purification of the free base via vacuum distillation often leaves >1.0% of co-boiling impurities, which can carry over into the final API as regulated impurities (e.g., Lercanidipine Impurities 4 and 23).
| Evidence Dimension | Structurally related impurity levels (e.g., desmethyl analogs) |
| Target Compound Data | <0.1% (via crystallization) |
| Comparator Or Baseline | Free base purification (via distillation) |
| Quantified Difference | >10-fold reduction in carry-over impurities |
| Conditions | Commercial-scale purification and isolation |
Ensures the starting material meets the strict impurity profiles required for cGMP lercanidipine manufacturing, preventing downstream regulatory rejections.
Using the hydrochloride salt in conjunction with an external, controlled base (such as potassium carbonate) provides superior reaction control during the alkylation step compared to using the free base directly [1]. When the free base is used, it acts as its own base, which can lead to rapid, uncontrolled exotherms and localized high concentrations, resulting in >2.5% quaternary ammonium byproducts [1]. The buffered system created by neutralizing the HCl salt in situ limits these over-alkylation byproducts to <0.5%, maximizing the conversion of the expensive dihydropyridine intermediate.
| Evidence Dimension | Formation of over-alkylation (quaternary ammonium) byproducts |
| Target Compound Data | <0.5% byproduct formation |
| Comparator Or Baseline | Direct use of free base (unbuffered) |
| Quantified Difference | 5-fold reduction in side-product formation |
| Conditions | Nucleophilic coupling with dihydropyridine intermediate |
Maximizes the conversion of high-value intermediates by preventing side reactions during the final assembly of the API.
The primary industrial application, where the compound serves as the essential lipophilic side-chain precursor, providing the exact methylation state and carbon framework required for this third-generation calcium channel blocker [1].
Used as a building block in medicinal chemistry to introduce the bulky, lipophilic 3,3-diphenylpropyl moiety into new drug candidates, aiming to enhance vascular selectivity and prolong the duration of action [2].
Utilized in the research and development of compounds related to tolterodine and fesoterodine, where the diphenylpropylamine scaffold is critical for binding affinity to muscarinic receptors [1].
Employed as a highly pure starting material to synthesize and characterize specific API impurities (e.g., Lercanidipine Impurity 23) required for regulatory submissions and quality control assay validation [3].
Irritant